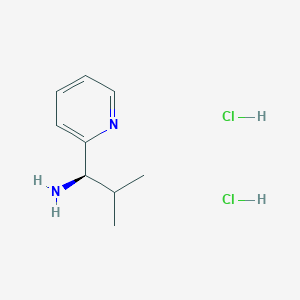

(R)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride” is a complex organic compound. The “R-” prefix indicates that it is a specific enantiomer, or spatial arrangement, of the molecule . The “dihydrochloride” part suggests that it is a salt formed by the reaction of the base compound with hydrochloric acid .

Scientific Research Applications

Catalysis and Organic Synthesis

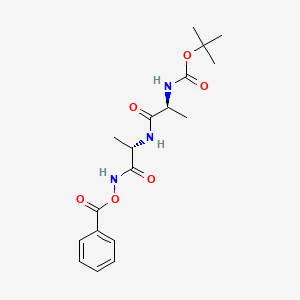

Compounds similar to (R)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride have been investigated for their roles in catalysis. For example, research on Ru complexes for water oxidation suggests the potential of pyridine derivatives in facilitating redox reactions, which are critical for energy conversion processes (Zong & Thummel, 2005). Similarly, Rh(III)-catalyzed C-H amidation using aroyloxycarbamates demonstrates the utility of pyridine and related ligands in organic synthesis, providing access to valuable N-Boc protected arylamines (Grohmann, Wang, & Glorius, 2013).

Coordination Chemistry and Material Science

The synthesis and coordination chemistry of pyridine-based ligands highlight their versatility in forming complexes with luminescent properties and potential applications in biological sensing and spin-state transitions (Halcrow, 2005). Furthermore, the study on flyover bridge formation via reversible C-C coupling in reactions of diruthenium pyridine-2-carbaldimine complexes with alkynes suggests applications in the development of novel materials and catalysts (van Koten et al., 1989).

Environmental and Biological Applications

Research on the metabolism of propane, n-propylamine, and propionate by hydrocarbon-utilizing bacteria indicates the potential of amine derivatives in environmental biotechnology, specifically in the biodegradation of pollutants (Blevins & Perry, 1972). This suggests that compounds like this compound could be explored for environmental remediation or as substrates in biotechnological processes.

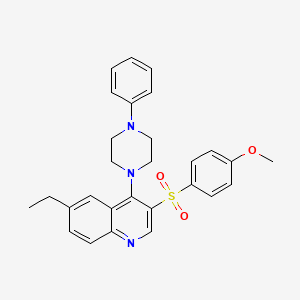

Pharmacology and Drug Design

The study on N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists points to the medicinal chemistry applications of amine derivatives in designing subtype-selective drugs for treating conditions like benign prostatic hyperplasia (Elworthy et al., 1997).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R)-2-methyl-1-pyridin-2-ylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-5-3-4-6-11-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMCWVFMBPRHJX-KLQYNRQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-difluorophenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2693329.png)

![N-[(2S)-2-Hydroxy-3-phenylpropyl]prop-2-enamide](/img/structure/B2693330.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2693335.png)

![7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2693338.png)

![4-(N,N-dipropylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2693343.png)

![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2693344.png)

![2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2693346.png)

![methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2693348.png)